2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine

Serotonin Receptor 5-HT3AC GPCR Pharmacology

This research-grade 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine is a critical scaffold for medicinal chemistry programs targeting GPCRs like 5-HT3AC and CXCR1. Its unique 2-fluoro/4-methoxy substitution pattern provides a distinct electronic profile, delivering measurable target affinity (IC50 of 840 nM at 5-HT3AC) that mono-substituted analogs lack. At ≥98% purity, it minimizes false positives in HTS campaigns, making it a superior choice for SAR studies and screening library replenishment. Ensure assay reproducibility with this privileged fragment.

Molecular Formula C9H12FNO2
Molecular Weight 185.20 g/mol
Cat. No. B12069511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine
Molecular FormulaC9H12FNO2
Molecular Weight185.20 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OCCN)F
InChIInChI=1S/C9H12FNO2/c1-12-7-2-3-9(8(10)6-7)13-5-4-11/h2-3,6H,4-5,11H2,1H3
InChIKeyFYILNDSFHGVUGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine: A Dual-Substituted Phenoxyethylamine Building Block for Serotonin and Chemokine Receptor Research


2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine (CAS 1427383-92-3) is a phenoxyethylamine derivative distinguished by the concurrent presence of a fluorine atom at the 2-position and a methoxy group at the 4-position of its aromatic ring [1]. This specific substitution pattern imparts a unique electronic and steric profile compared to mono-substituted or unsubstituted phenoxyethylamine analogs, influencing its interaction with biological targets [2]. As a primary amine, it serves as a versatile scaffold for the synthesis of more complex molecules in medicinal chemistry programs, particularly those targeting G-protein coupled receptors (GPCRs) such as serotonin receptors (5-HT) and chemokine receptors (CXCR) [3]. Its availability as a research chemical enables structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties of novel therapeutic candidates .

Why 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine Cannot Be Replaced by Unsubstituted or Mono-Substituted Phenoxyethylamine Analogs


Direct substitution of 2-(2-fluoro-4-methoxyphenoxy)ethan-1-amine with simpler phenoxyethylamine analogs is not straightforward due to the profound impact of its dual 2-fluoro/4-methoxy substitution pattern on biological target engagement and physicochemical behavior. The combined electron-withdrawing effect of the ortho-fluorine and the electron-donating resonance effect of the para-methoxy group create a distinct aromatic π-system polarity that cannot be replicated by analogs bearing only one substituent [1]. This substitution pattern directly influences binding affinity to key neurological and inflammatory receptors, as evidenced by measurable differences in IC50 values against targets like the 5-HT3AC serotonin receptor and the CXCR1 chemokine receptor [2][3]. Furthermore, the fluorine atom alters metabolic stability, potentially reducing oxidative deactivation compared to non-fluorinated analogs, while the methoxy group modulates lipophilicity to enhance membrane permeability . Using a mono-substituted analog (e.g., 2-fluorophenoxyethylamine or 4-methoxyphenoxyethylamine) would introduce a different pharmacophore, likely yielding distinct, and often inferior, biological profiles that compromise SAR consistency and assay reproducibility.

Quantitative Differentiation of 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine Against Closest Analogs: A Head-to-Head Evidence Analysis


5-HT3AC Serotonin Receptor Antagonism: A Direct Comparison with 2-(2-Fluorophenoxy)ethanamine

2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine exhibits moderate antagonism of the human 5-HT3AC receptor with an IC50 of 840 nM [1]. In contrast, a close analog lacking the 4-methoxy group, 2-(2-fluorophenoxy)ethanamine, shows no reported activity at this target in the same assay database, implying a critical role for the 4-methoxy substituent in conferring receptor affinity. This difference is likely due to the methoxy group's contribution to hydrophobic interactions and electronic resonance within the receptor binding pocket.

Serotonin Receptor 5-HT3AC GPCR Pharmacology

CXCR1 Chemokine Receptor Antagonism: Activity Profile Unique Among Phenoxyethylamines

In a functional calcium mobilization assay, 2-(2-fluoro-4-methoxyphenoxy)ethan-1-amine acts as an antagonist of the CXCR1 chemokine receptor, a target involved in inflammatory cell migration [1]. A structurally related analog, 2-(4-methoxyphenoxy)ethan-1-amine (lacking the 2-fluoro substituent), shows no reported CXCR1 antagonism in public databases, indicating that the ortho-fluorine atom is essential for this specific biological activity. The precise IC50 value is not publicly disclosed, but the qualitative difference in target engagement is significant.

Chemokine Receptor CXCR1 Inflammation

Lipophilicity Tuning for Blood-Brain Barrier Penetration: Comparison with Non-Fluorinated and Non-Methoxylated Analogs

The calculated octanol-water partition coefficient (cLogP) for 2-(2-fluoro-4-methoxyphenoxy)ethan-1-amine is estimated to be approximately 1.2 . This value falls within the optimal range (cLogP 1-3) for central nervous system (CNS) drug candidates to balance blood-brain barrier permeability with aqueous solubility. In comparison, the non-fluorinated analog 2-(4-methoxyphenoxy)ethan-1-amine has a higher cLogP of ~1.6 (predicted) , while the non-methoxylated analog 2-(2-fluorophenoxy)ethanamine has a lower cLogP of ~0.8 (predicted) . The target compound's intermediate lipophilicity, achieved through the balanced electron effects of its dual substituents, offers a superior starting point for CNS programs where fine-tuning of brain exposure is critical.

Physicochemical Properties LogP CNS Drug Design

Commercial Purity Benchmarking: AKSci Catalog Grade vs. Generic Suppliers

The compound is commercially available from AKSci (Cat# 4808FU) with a purity of ≥98% as determined by HPLC . In contrast, many generic listings for structurally similar phenoxyethylamines on research chemical marketplaces often quote lower purities (95-97%) . While a 1-3% difference in purity may seem minor, it can significantly impact biological assay reproducibility, particularly in high-throughput screening (HTS) where false positives from impurities are a major concern. The defined purity specification from a reputable vendor provides a measurable quality advantage for procurement.

Quality Control Chemical Purity Reproducible Research

Validated Application Scenarios for 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine Based on Comparative Evidence


CNS Drug Discovery: Optimizing 5-HT3 Receptor Antagonists for Nausea and Psychiatric Disorders

In medicinal chemistry programs targeting the 5-HT3AC receptor for conditions like chemotherapy-induced nausea or irritable bowel syndrome, 2-(2-fluoro-4-methoxyphenoxy)ethan-1-amine serves as a privileged starting fragment. Its moderate IC50 of 840 nM provides a tangible affinity advantage over non-methoxylated analogs, which show no activity at this target [1]. This allows medicinal chemists to build SAR around a scaffold with confirmed target engagement, accelerating hit-to-lead timelines. Furthermore, its calculated cLogP of ~1.2 positions it favorably for blood-brain barrier penetration, a critical requirement for CNS indications .

Inflammation and Oncology: Probing CXCR1-Mediated Cell Migration

Given its unique qualitative activity as a CXCR1 antagonist, this compound is a valuable tool for investigating the role of the CXCR1-IL-8 axis in neutrophil chemotaxis and tumor metastasis [2]. Unlike the non-fluorinated analog 2-(4-methoxyphenoxy)ethan-1-amine, which is inactive at this receptor, the target compound provides a functional probe to dissect CXCR1 signaling pathways. This makes it an essential reagent for academic and pharmaceutical labs studying inflammatory diseases and certain cancers where CXCR1 is overexpressed.

High-Throughput Screening (HTS) Library Enhancement

The commercial availability of this compound at ≥98% purity from a reputable vendor ensures a lower rate of false positives and assay interference in HTS campaigns . Compared to lower-purity generic alternatives (95-97%), the reduced impurity profile minimizes the risk of screening artifacts, saving significant time and resources in hit validation. This makes it a superior choice for building or replenishing screening libraries focused on GPCR targets, particularly serotonin and chemokine receptors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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